molecular formula C10H11N3S B1621538 (2-methyl-1H-indol-3-yl) carbamimidothioate CAS No. 72610-15-2

(2-methyl-1H-indol-3-yl) carbamimidothioate

Cat. No.: B1621538
CAS No.: 72610-15-2
M. Wt: 205.28 g/mol
InChI Key: ZPRYXKKXQDEZCP-UHFFFAOYSA-N
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Description

(2-methyl-1H-indol-3-yl) carbamimidothioate is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. This compound features a unique structure that includes an indole ring substituted with a methyl group at the 2-position and a carbamimidothioate group at the 3-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-1H-indol-3-yl) carbamimidothioate typically involves the functionalization of commercially available anilines. One efficient method is through a palladium-catalyzed intramolecular oxidative coupling reaction

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-1H-indol-3-yl) carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamimidothioate group to other functional groups such as amines.

    Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of (2-methyl-1H-indol-3-yl) carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins, thereby influencing their activity. For example, it may inhibit oxidative stress, impede DNA synthesis, and influence cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-methyl-1H-indol-3-yl) carbamimidothioate is unique due to the presence of the carbamimidothioate group, which imparts distinct reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-methyl-1H-indol-3-yl) carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-6-9(14-10(11)12)7-4-2-3-5-8(7)13-6/h2-5,13H,1H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRYXKKXQDEZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377900
Record name (2-methyl-1H-indol-3-yl) carbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72610-15-2
Record name (2-methyl-1H-indol-3-yl) carbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-methyl-1H-indol-3-yl) carbamimidothioate
Reactant of Route 2
(2-methyl-1H-indol-3-yl) carbamimidothioate
Reactant of Route 3
(2-methyl-1H-indol-3-yl) carbamimidothioate
Reactant of Route 4
(2-methyl-1H-indol-3-yl) carbamimidothioate
Reactant of Route 5
(2-methyl-1H-indol-3-yl) carbamimidothioate
Reactant of Route 6
(2-methyl-1H-indol-3-yl) carbamimidothioate

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